molecular formula C14H8O6S B2847506 5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid CAS No. 23613-32-3

5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid

Cat. No. B2847506
CAS RN: 23613-32-3
M. Wt: 304.27
InChI Key: VDTYKOULMJJKGX-UHFFFAOYSA-N
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Description

5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid, also known as Dibenzo[b,d]thiophene-3,7-dicarboxylic acid 5,5-dioxide, is a chemical compound with the molecular formula C14H8O6S . It has a molecular weight of 304.28 . This compound is stored in a dry room at normal temperature .


Synthesis Analysis

A novel 3D lanthanide (III) metal–organic framework (MOF) (namely Tb-MOF), was synthesized by self-assembly from Tb (III) ion nitrate and the rigid organic ligand H2sbdc (H2sbdc = 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid) . This compound could work as an efficient heterogeneous catalyst for the cyanosilylation of aromatic aldehydes at room temperature .


Molecular Structure Analysis

The molecular structure of this compound has been characterized and analyzed in detail by single crystal X-ray diffraction, powder X-ray diffraction, thermogravimetric analysis, and other methods .


Chemical Reactions Analysis

This compound has been studied for its potential role in the inhibition of certain enzymes, such as cytochrome P450 and peroxidase . It has also been used as a catalyst in the cyanosilylation of aromatic aldehydes .


Physical And Chemical Properties Analysis

The compound has a melting point of over 400°C and a predicted boiling point of 694.4±48.0°C . It is a solid at room temperature .

Scientific Research Applications

1. Polymer Synthesis

5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid is used in the synthesis of high-tensile, thermally stable copolymers. These polymers exhibit improved thermal stability, fire-resistance, increased breaking strength, and extension, making them suitable for fibers and films (Yashchenko et al., 2014).

2. Heterocyclic Synthesis

This compound plays a role in heterocyclic synthesis. It forms Michael adducts under Michael reaction conditions and has been explored for its biological properties, although the specific applications in this area are not detailed in the provided abstract (Wasfy et al., 2002).

3. Photoalignment in Thin Films

5,5-Dioxodibenzothiophene derivatives are involved in the study of photoalignment of azo dyes in thin films. This research is significant for understanding molecular reorientation upon exposure to polarized light, which has implications in material science and optics (Mikulich et al., 2016).

4. Luminescent Polyconjugated Compounds

The compound is utilized in the synthesis of luminescent polyconjugated compounds with phenyloxadiazole fragments. These substances are notable for their high melting points and blue phosphorescent properties, which could have applications in electronics and display technologies (Petushok et al., 2019).

5. Metal-Organic Frameworks

In the field of metal-organic frameworks (MOFs), this compound is used to develop lanthanide metal−organic frameworks. These frameworks show unique net topology and exhibit intense luminescence, highlighting their potential in material sciences and possibly in sensing applications (Yan et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, and precautionary statements P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

In pharmacology, this compound has been investigated for its potential use in the development of new drugs . In materials science, it has been studied for its potential use in the synthesis of organic semiconductors .

properties

IUPAC Name

5,5-dioxodibenzothiophene-3,7-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O6S/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)21(19,20)11(9)5-7/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTYKOULMJJKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)S(=O)(=O)C3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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